2-(2,3-difluorophenyl)-1-phenylethan-1-one
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Overview
Description
2-(2,3-Difluorophenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a phenyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-difluorophenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,3-difluorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the Suzuki-Miyaura coupling reaction, where 2,3-difluorophenylboronic acid is coupled with phenyl bromide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 2-(2,3-Difluorophenyl)acetic acid.
Reduction: 2-(2,3-Difluorophenyl)-1-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Difluorophenyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have applications in drug design and development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 2-(2,3-difluorophenyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Difluorophenyl)acetic acid
- 2-(2,3-Difluorophenyl)-2-phenylethanamine
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
Uniqueness
2-(2,3-Difluorophenyl)-1-phenylethan-1-one stands out due to its unique combination of a difluorophenyl group and a phenylethanone moiety. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZOLUCMKQYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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